N,N-Diphenylformamide
Description
Significance of Formamides in Contemporary Organic Chemistry
Formamides, as a class of compounds derived from formic acid, hold a pivotal position in modern organic chemistry. wikipedia.org Their utility spans from being versatile solvents to crucial building blocks in the synthesis of a wide array of chemical products. wikipedia.org Simple formamides are used as solvents for many ionic compounds and have been employed as softeners for paper and fiber. wikipedia.org
In the realm of synthesis, formamides are fundamental precursors for producing pharmaceuticals, such as sulfa drugs, as well as herbicides and pesticides. wikipedia.org Their chemical structure is a key component in reactions like the Leuckart reaction for the preparation of primary amines from ketones. wikipedia.org N,N-disubstituted formamides, in particular, are highlighted for their importance in the synthesis of pharmaceuticals and for their role as catalysts. organic-chemistry.org Research has focused on developing greener and more efficient methods for their synthesis, underscoring their value in the chemical industry. organic-chemistry.org
Furthermore, formamide (B127407) itself is a subject of intense study in prebiotic chemistry. Scientists have proposed it as a potential alternative solvent to water for life on other planets and have shown that it can give rise to essential biological molecules like amino acids and nucleobases under certain conditions. researchgate.netnih.govresearchgate.net
Overview of Research Trajectories Pertaining to N,N-Diphenylformamide
Research concerning this compound has followed several distinct trajectories, reflecting its versatility as a chemical entity. A primary area of investigation is its application as a reagent in organic synthesis. It is notably used in the Vilsmeier-Haack reaction to introduce formyl groups into aromatic compounds. evitachem.com The reaction of N,N-diaryl-substituted formamides, including this compound, with agents like oxalyl chloride to form intermediate formamide chlorides is a subject of detailed mechanistic studies. znaturforsch.com
Another significant research avenue explores its role as a precursor or intermediate. It serves as a starting material for creating complex molecules, including derivatives with potential pharmaceutical applications and compounds used in the dye industry. lookchem.comevitachem.com For instance, it has been used to synthesize N,N,N'-triphenyl-formamidine and N,N-diphenyl-cyanamide. znaturforsch.com
The compound's coordination chemistry is also a field of study. Research has shown that this compound (DPF) can form complexes with metal ions, such as lanthanide perchlorates, where it bonds to the metal through the oxygen atom of the amide group. cdnsciencepub.com
In analytical and materials science, this compound has been employed as a template molecule in the creation of molecularly imprinted polymers (MIPs). nih.gov These specialized polymers have been developed for the selective extraction and detection of N-Nitrosodiphenylamine in water samples. nih.gov Furthermore, its presence has been noted in the analysis of organic gunshot residue (OGSR), indicating its use in smokeless gunpowder formulations. tandfonline.com
Finally, this compound often serves as a model substrate in methodological studies. For example, it has been used to investigate the reduction of formamides and in the development of new synthetic routes, such as the oxidation of imines to form N,N-disubstituted formamides under mild, environmentally friendly conditions. organic-chemistry.orgconicet.gov.ar The crystal structure of this compound has also been determined, providing fundamental data for theoretical and structural studies. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-diphenylformamide | |
|---|---|---|
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InChI |
InChI=1S/C13H11NO/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H | |
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InChI Key |
DCNUQRBLZWSGAV-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)N(C=O)C2=CC=CC=C2 | |
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Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9022077 | |
| Record name | N,N-Diphenylformamide | |
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Molecular Weight |
197.23 g/mol | |
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Physical Description |
Colorless crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | N,N-Diphenylformamide | |
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CAS No. |
607-00-1 | |
| Record name | Diphenylformamide | |
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| Record name | Diphenylformamide | |
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| Record name | N,N-Diphenylformamide | |
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| Record name | Formamide, N,N-diphenyl- | |
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| Record name | N,N-Diphenylformamide | |
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| Record name | Diphenylformamide | |
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| Record name | DIPHENYLFORMAMIDE | |
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Synthetic Methodologies for N,n Diphenylformamide and Derivatives
Direct Amidation Routes
Direct amidation represents a straightforward approach to the synthesis of N,N-Diphenylformamide, primarily involving the reaction between a secondary amine and a source of the formyl group.
Reaction of Diphenylamine (B1679370) with Formic Acid
The most direct synthesis of this compound is achieved through the reaction of diphenylamine with formic acid. evitachem.com This method, a classical approach to formamide (B127407) synthesis, typically involves heating the reactants to facilitate the condensation reaction, which results in the formation of the amide bond and the elimination of a water molecule. evitachem.comtandfonline.com
The general mechanism for this reaction involves the nucleophilic attack of the nitrogen atom of diphenylamine on the carbonyl carbon of formic acid. tandfonline.com This is followed by the loss of a water molecule to yield the final product, this compound. tandfonline.com The reaction can be carried out under solvent-free conditions, which is economically and environmentally advantageous. tandfonline.com Studies have shown that heating a mixture of the appropriate diarylamine in formic acid, followed by removal of excess formic acid, can produce the desired N,N-diaryl-substituted formamides. znaturforsch.com For instance, refluxing a mixture of diphenylamine in formic acid for several hours has been a reported method for its preparation. znaturforsch.com
Research has also explored variations of this method to improve yields and reaction conditions. For example, some procedures report heating the amine and formic acid at 80 °C until the reaction is complete, yielding good to excellent results for various amines, including secondary amines like diphenylamine. nih.gov It has been noted that while the reaction can proceed without a catalyst, certain catalysts can enhance the reaction rate and yield. tandfonline.comtandfonline.com
Table 1: Synthesis of this compound via Direct Amidation
| Reactants | Conditions | Yield | Reference |
|---|---|---|---|
| Diphenylamine, Formic Acid | Reflux, 6h | Not specified | znaturforsch.com |
| Diphenylamine, Formic Acid | 60°C, Solvent-free | Good to excellent | tandfonline.com |
| Diphenylamine, Formic Acid | 80°C, Solvent- and catalyst-free | Good to excellent | nih.gov |
Oxidation-Based Synthetic Strategies
Oxidation-based methods provide alternative pathways to this compound, often starting from precursors like imines. These strategies can offer high yields and opportunities for developing greener chemical processes.
Oxidation of Imines to this compound
The oxidation of imines presents a viable route for the synthesis of N,N-disubstituted formamides. scispace.com This process typically involves an oxidative rearrangement of the imine. researchgate.net While the oxidation of imines can lead to oxaziridines or N-substituted amides, specific conditions can favor the formation of formamides. scispace.comresearchgate.net
One reported method involves the use of a combination of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and a hydrogen peroxide source, such as urea-hydrogen peroxide (UHP). scispace.com This system allows for the use of a green oxidant (H₂O₂) and proceeds under smooth reaction conditions to give good to high yields of the N,N-disubstituted formamide. scispace.com For example, the reaction of an imine derived from benzylamine (B48309) under these conditions unexpectedly yielded this compound in high yield. scispace.com
Another approach utilizes a zinc hydroxyapatite (B223615) (ZnHAP) catalyst for the synthesis of this compound from N-benzylideneaniline and urea (B33335) hydrogen peroxide. ncl.res.in This heterogeneous catalysis method was found to give a high conversion rate and good selectivity at elevated temperatures. ncl.res.in The study also investigated the effects of various parameters such as catalyst loading, temperature, and molar ratio on the reaction outcome. ncl.res.in
Table 2: Oxidation of Imines to this compound
| Imine Precursor | Oxidizing System | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Benzylamine imine derivative | HFIP/UHP | None | High | scispace.com |
| N-benzylideneaniline | Urea hydrogen peroxide | ZnHAP | 40% selectivity | ncl.res.in |
Green Chemistry Approaches in Formamide Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of formamides to reduce the environmental impact of chemical processes. mdpi.com These approaches focus on the use of renewable feedstocks, environmentally benign solvents, and energy-efficient reaction conditions. mdpi.comresearchgate.netwindows.net
One sustainable method involves the electrosynthesis of formamides. For instance, formamide can be synthesized from methanol (B129727) and ammonia (B1221849) using an electrocatalytic oxidation coupling (EOC) strategy. researchgate.netwindows.net This method provides a sustainable alternative to traditional high-temperature and high-pressure processes. nih.gov Doping catalysts, such as with rare earth elements like praseodymium on manganese dioxide, has been shown to boost the activity and stability for selective formamide production. windows.net
Another green approach is the use of deep eutectic solvents (DES) as both a catalyst and reaction medium for N-formylation, avoiding the need for hazardous organic solvents. academie-sciences.fr Furthermore, the development of electrochemical methods that are metal-free represents a significant advancement towards greener and more efficient C–N bond formation for amide synthesis. acs.org The use of ultrasound irradiation has also been explored as a green method for N-formylation, often proceeding under solvent- and catalyst-free conditions at room temperature. academie-sciences.fracademie-sciences.fr
N-Formylation Protocols
N-formylation is a fundamental transformation in organic synthesis for the preparation of formamides. Recent research has focused on developing catalyst-free methods to enhance the sustainability and cost-effectiveness of these protocols.
Catalyst-Free N-Formylation of Amines
Catalyst-free N-formylation of amines has emerged as an efficient and environmentally friendly method for synthesizing formamides. tandfonline.comrsc.org These protocols often utilize simple and readily available formylating agents under mild conditions.
One such method involves the use of carbon dioxide (CO₂) as a C1 source and ammonia borane (B79455) (BH₃NH₃) as a reductant. rsc.org This approach allows for the formylation of both primary and secondary amines, including diphenylamine, in good to excellent yields under mild conditions without the need for a catalyst. rsc.orgmdpi.com
Another catalyst-free strategy employs glycolaldehyde (B1209225), a bio-based C1 building block, for the selective N-formylation of secondary amines using air as the oxidant. d-nb.info This protocol is highly selective for secondary amines and proceeds under mild experimental conditions. d-nb.info Diphenylamine has been successfully formylated using this method, achieving a good yield. d-nb.info
Furthermore, the direct use of formic acid or ethyl formate (B1220265) as a formylating agent at elevated temperatures (around 60°C) without any catalyst has been reported to be effective for a wide range of aromatic and aliphatic amines, including diphenylamine. tandfonline.com This solventless approach is economically feasible and environmentally benign. tandfonline.com Aromatic formates have also been explored as N-formylating agents in a solvent- and catalyst-free protocol that proceeds smoothly at ambient conditions. tandfonline.com
Table 3: Catalyst-Free N-Formylation of Diphenylamine
| Formylating Agent | Conditions | Yield | Reference |
|---|---|---|---|
| CO₂ / BH₃NH₃ | Mild conditions | Good to excellent | rsc.orgmdpi.com |
| Glycolaldehyde / Air | Mild conditions | Good (up to 73%) | d-nb.info |
| Formic Acid | 60°C, Solvent-free | Good to excellent | tandfonline.com |
| Ethyl Formate | 60°C, Solvent-free | Good to excellent | tandfonline.com |
| Aromatic Formates | Ambient conditions, Solvent-free | High | tandfonline.com |
Metal-Catalyzed N-Formylation Approaches
The synthesis of this compound and its derivatives through metal-catalyzed N-formylation represents a significant area of research, offering various pathways that utilize different formyl sources and catalytic systems. These methods are often favored for their efficiency and selectivity under specific conditions.
One prominent approach involves the reductive formylation of diphenylamine using carbon dioxide (CO₂) as a C1 source, typically in the presence of a hydrosilane as a reducing agent. nih.govbohrium.com This environmentally conscious method leverages the abundance and low toxicity of CO₂. bohrium.comnih.gov A range of metal catalysts have proven effective in this transformation, including rhodium and iridium complexes. nih.govcsic.es For instance, chelating bis(tzNHC) rhodium complexes have been identified as highly effective for the reductive formylation of various amines, including those with reducible functional groups, at low catalyst loadings and ambient temperatures. nih.gov The mechanism for CO₂-based formylation is complex and can proceed through several proposed pathways involving intermediates like silylformates or silylcarbamates, depending on the specific substrates and reaction conditions. researchgate.netacs.org
Formic acid is another widely used and efficient formylating agent in metal-catalyzed reactions. academie-sciences.frnih.gov Various metal catalysts, including indium, zinc oxide (ZnO), and nano-rod shaped aluminum oxide (Al₂O₃), have been successfully employed. nih.govresearchgate.net For example, a nano-rod shaped Al₂O₃ catalyst has been shown to facilitate the N-formylation of diphenylamine with formic acid, achieving a high yield of 97%. researchgate.net Similarly, ZnO has been used as a recyclable, heterogeneous catalyst for the solvent-free formylation of amines with formic acid, demonstrating good to excellent yields. nih.gov Lewis acids such as ZnCl₂ have also been shown to catalyze the reaction effectively. nih.gov
Other metal-catalyzed approaches include oxidative carbonylation. rsc.org A non-noble metal CoNC catalyst was developed for the oxidative carbonylation of a variety of amines using paraformaldehyde as the carbon source, yielding moderate to good amounts of the corresponding N-formylated products. rsc.org Palladium nanoparticles have also been investigated for the chemoselective N-formylation of amines. lookchem.com The choice of catalyst and formyl source is crucial and often depends on the desired balance between reactivity, selectivity, cost, and environmental impact. nih.govlookchem.com
Comparative Analysis of Synthetic Efficiencies and Selectivities
The efficiency and selectivity of synthetic methods for this compound vary significantly depending on the chosen catalytic system, formylating agent, and reaction conditions. A comparative analysis highlights the strengths and weaknesses of different approaches.
The steric hindrance of diphenylamine is a key factor influencing its reactivity. While some studies suggest that its relatively small steric hindrance allows for good yields in formylation reactions, others note that the bulky phenyl groups can impair interaction with the catalyst, leading to lower conversion rates compared to less hindered amines. mdpi.comresearchgate.net
Catalyst-Free vs. Catalyzed Methods: A catalyst-free approach using glycolaldehyde dimer in refluxing acetonitrile (B52724) has been reported to yield this compound in 73% yield after 4 hours. d-nb.infonih.gov While avoiding the cost and potential toxicity of a metal catalyst, this method requires reflux temperatures. In contrast, metal-catalyzed systems can often proceed under milder conditions. For instance, the use of a nano-rod shaped Al₂O₃ catalyst with formic acid at 60 °C achieves a 97% yield in just 1.5 hours. researchgate.net
Comparison of Metal-Catalyzed Systems: Different metal catalysts exhibit varying efficiencies. The reductive formylation of amines using CO₂ and hydrosilanes is an attractive green chemistry approach, with rhodium-based bis(tzNHC) complexes showing high efficacy even at ambient temperatures. nih.gov However, many systems for CO₂ utilization require high temperatures or pressures. mdpi.com
Formylation using formic acid offers a more direct route. Systems employing ZnO or ZnCl₂ as catalysts at 70 °C provide good to excellent yields but can require several hours for completion. nih.gov The Al₂O₃ nanocatalyst system stands out for its high yield and relatively short reaction time under moderate heating. researchgate.net In another example, using a deep eutectic solvent with formic acid at 70 °C gave a moderate yield of this compound after 3 hours. academie-sciences.fr
The table below provides a comparative overview of selected synthetic methods for this compound.
| Catalyst/Reagent | Formyl Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| None | Glycolaldehyde dimer | Acetonitrile | Reflux | 4 | 73 | d-nb.infonih.gov |
| Nano rod-Al₂O₃ | Formic Acid | None | 60 | 1.5 | 97 | researchgate.net |
| ZnO | Formic Acid | None | 70 | - | Good | nih.gov |
| Choline chloride-SnCl₂ | Formic Acid | Water | 70 | 3 | Moderate | academie-sciences.fr |
| C-Scorpionate Ni(II) | CO₂ / NaBH₄ | Acetonitrile | 80 | 24 | Low | mdpi.com |
Selectivity: A crucial aspect of these synthetic methods is chemoselectivity, particularly for substrates containing other reactive functional groups like hydroxyls. Many reported methods using formic acid demonstrate excellent N-formylation selectivity over O-formylation. academie-sciences.frnih.gov The selectivity can also be observed between different types of amines. For example, some methods allow for the selective formylation of primary amines in the presence of secondary amines. academie-sciences.fr However, for the synthesis of this compound, the focus is on the reactivity of a specific, sterically demanding secondary amine. The high yields achieved in some cases underscore the viability of directly formylating diphenylamine despite its steric bulk. researchgate.net
Chemical Reactivity and Mechanistic Investigations of N,n Diphenylformamide
Vilsmeier-Haack Reaction Chemistry
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. nrochemistry.comijpcbs.com In this reaction, a substituted formamide (B127407), such as N,N-Diphenylformamide, reacts with a phosphorus oxychloride (POCl₃) to generate a Vilsmeier reagent, which then acts as the formylating agent. nrochemistry.comwikipedia.org
Formation and Reactivity of Iminium Salts
The key intermediate in the Vilsmeier-Haack reaction is the iminium salt. ijpcbs.com This salt is formed from the reaction of a substituted amide with phosphorus oxychloride. wikipedia.org In the case of this compound, the reaction with POCl₃ leads to the formation of a diphenylamino-substituted chloroiminium ion. wikipedia.orgresearchgate.net This iminium ion is the electrophile that attacks the electron-rich aromatic ring. nrochemistry.com The initial product of this attack is another iminium ion, which is then hydrolyzed during the workup to yield the final aldehyde or ketone product. wikipedia.orgwikipedia.org The reactivity of the iminium salt is influenced by the substituents on the nitrogen atom; for instance, the iminium ion derived from N,N-dimethylformamide (DMF) is a weaker electrophile than the acylium ion used in Friedel-Crafts acylation due to the greater positive mesomeric effect of the dimethylamino group. chemistrysteps.com
Influence of N-Substituents on Acylation Reactivity
The nature of the N-substituents on the formamide has a significant impact on the reactivity of the resulting Vilsmeier reagent and its effectiveness in acylation reactions. The electronic properties of these substituents can either enhance or diminish the electrophilicity of the iminium carbon.
Research has shown that N-acylation can decrease the p-electron-donating ability of the amido substituent, which in turn affects the stability and reactivity of related radical intermediates. scispace.com While not a direct measure of Vilsmeier reactivity, this illustrates the electronic influence of N-substituents. In the context of Vilsmeier-Haack type reactions, the steric bulk of the N-substituents can also play a crucial role. For example, the iminium salt of N,N-diethylisobutyramide fails to effectively acylate certain substrates, suggesting that steric hindrance from the bulky isobutyl group can impede reactivity compared to less hindered formamides. evitachem.com Conversely, N-methylformanilide shows comparable reactivity to the iminium salt derived from this compound in some acylation reactions. evitachem.com
The following table summarizes the reactivity of various formamides and amides in Vilsmeier-Haack type acylations, highlighting the influence of N-substituents.
| Amide | N-Substituents | Reactivity in Vilsmeier-Haack Acylation | Reference |
| This compound | Two Phenyl groups | Acts as a reagent to introduce formyl groups. | evitachem.com |
| N-Methylformanilide | One Methyl, one Phenyl group | Comparable reactivity to this compound's iminium salt. | evitachem.com |
| N,N-Diethylacetamide | Two Ethyl groups | Iminium salt does not effectively acylate certain substrates. | evitachem.com |
| N,N-Diethylisobutyramide | Two Ethyl groups, Isobutyl on carbonyl | Fails to achieve successful acylation, likely due to steric hindrance. | evitachem.com |
| N-Formylpiperidine | Piperidine ring | Acts as a reagent in Vilsmeier-Haack acylation. | evitachem.com |
| N-Methylpyrrolidinone | Methyl group, Pyrrolidinone ring | Limited reactivity, reacting only with highly activated substrates. | evitachem.com |
Condensation Reactions
This compound can also participate in condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as water. chemguide.co.uk
Reactivity with Aldehydes and Ketones
This compound can undergo condensation reactions with aldehydes or ketones to form more complex amide structures. evitachem.com These reactions are a fundamental transformation in organic synthesis. The reaction between aldehydes or ketones and reagents like 2,4-dinitrophenylhydrazine, which is an addition-elimination reaction, serves as a classic test for the carbonyl group. chemguide.co.uk While the specific conditions and products for the condensation of this compound with various aldehydes and ketones are not extensively detailed in the provided search results, the general principle of such reactions involves the nucleophilic attack of the amine nitrogen (or a derivative) on the electrophilic carbonyl carbon of the aldehyde or ketone.
Hydrolytic Pathways
Under certain conditions, this compound can be cleaved through hydrolysis. This reaction involves the breaking of the amide bond by water.
The hydrolysis of this compound can occur under both acidic and basic conditions, yielding diphenylamine (B1679370) and formic acid as the products. evitachem.com The stability of amides to hydrolysis can vary significantly. For instance, studies on diphenylamine have shown its stability to hydrolysis under sterile, dark conditions at 25°C for 30 days. fao.org In a different context, the hydrolysis of a dimethyl ester derivative of an this compound compound was achieved using aqueous sodium hydroxide (B78521) in methanol (B129727), followed by acidification. nih.gov This indicates that the amide bond in this compound derivatives can be cleaved under basic conditions.
Acidic and Basic Hydrolysis Mechanisms
The hydrolysis of this compound involves the cleavage of the amide bond to yield diphenylamine and formic acid. The mechanism of this process is dependent on the pH of the solution, proceeding via distinct pathways in acidic and basic environments.
Acidic Hydrolysis
Under acidic conditions, the hydrolysis is catalyzed by the protonation of the carbonyl oxygen. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. evitachem.com The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer to the nitrogen atom. This enhances the leaving group ability of the diphenylamine moiety. The collapse of the intermediate and regeneration of the carbonyl group results in the formation of formic acid and diphenylamine. researchgate.net
The general mechanism proceeds as follows:
Protonation of the carbonyl oxygen. evitachem.com
Nucleophilic attack by water on the carbonyl carbon. evitachem.comresearchgate.net
Formation of a tetrahedral oxonium intermediate. researchgate.net
Proton transfer from the oxygen to the nitrogen atom. researchgate.net
Elimination of diphenylamine (as a leaving group) to form a protonated carboxylic acid. researchgate.net
Deprotonation to yield formic acid and the diphenylaminium ion.
Basic Hydrolysis
In a basic medium, the hydrolysis is initiated by the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the amide. evitachem.comnrochemistry.com This reaction, which is typically base-promoted rather than base-catalyzed, also proceeds through a tetrahedral intermediate. researchgate.net This intermediate then collapses, eliminating the diphenylamide anion, which subsequently deprotonates the newly formed formic acid in an irreversible step. nrochemistry.com
The mechanistic steps are:
Nucleophilic addition of a hydroxide ion to the carbonyl carbon. researchgate.netnrochemistry.com
Formation of a tetrahedral alkoxide intermediate. researchgate.net
Elimination of the diphenylamide anion as the leaving group to form formic acid. researchgate.net
An acid-base reaction where the strongly basic diphenylamide anion deprotonates the formic acid to yield a formate (B1220265) salt and diphenylamine. nrochemistry.com
Other Reaction Pathways
Acylation Reactions
This compound plays a significant role as a reagent in acylation reactions, most notably the Vilsmeier-Haack reaction. evitachem.comnumberanalytics.com In this process, it is not the substrate being acylated but rather the precursor to the active formylating agent. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. nrochemistry.comnumberanalytics.com The reaction involves the activation of this compound with an acid chloride, such as phosphorus oxychloride (POCl₃) or oxalyl chloride, to generate a highly electrophilic species known as the Vilsmeier reagent. nrochemistry.com This reagent then attacks the electron-rich aromatic ring, leading to the introduction of a formyl group (-CHO) after an aqueous workup. wikipedia.org
While this compound is more commonly cited as a reagent, it can also be synthesized via N-formylation of its precursor, diphenylamine, using formic acid. researchgate.net
Reactions with Inorganic Acid Chlorides
The reaction of this compound with various inorganic acid chlorides is a key pathway for generating electrophilic intermediates. Reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) are commonly used. nrochemistry.comwikipedia.orgchemicalbook.com The primary product of these reactions is often a chloroiminium ion, known as the Vilsmeier reagent, which is pivotal for formylation reactions. nrochemistry.comwikipedia.org
However, research has shown that the reaction outcome can be unexpectedly different. When this compound reacts with oxalyl chloride, it does not form the expected salt-like formamide chloride. Instead, it yields a non-ionic N-dichloromethyl-substituted diarylamine. researchgate.netznaturforsch.com In contrast, reaction with POCl₃ proceeds as expected to generate the Vilsmeier reagent. wikipedia.org The reaction with thionyl chloride also produces a Vilsmeier adduct, though it is noted to be less stable. researchgate.netrsc.org Phosphorus pentachloride is also known to react with tertiary amides to form Vilsmeier reagents. wikipedia.org
| Inorganic Acid Chloride | Primary Product with this compound | Reference |
|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Vilsmeier Reagent (Chloroiminium ion) | wikipedia.org |
| Oxalyl Chloride ((COCl)₂) | N-Dichloromethyl-N,N-diphenylamine (non-ionic) | researchgate.netznaturforsch.com |
| Thionyl Chloride (SOCl₂) | Vilsmeier Adduct (Chloroiminium ion) | chemicalbook.comresearchgate.net |
| Phosphorus Pentachloride (PCl₅) | Vilsmeier Reagent (Chloroiminium ion) | wikipedia.org |
Elucidation of Reaction Mechanisms
Nucleophilic Attack Principles
The reactivity of this compound is fundamentally governed by the principle of nucleophilic attack on its carbonyl carbon. evitachem.com This carbon atom is electrophilic due to the polarization of the carbon-oxygen double bond. The course of the reaction is determined by the nature of the nucleophile and the reaction conditions.
In Hydrolysis : Under basic conditions, the strong nucleophile (OH⁻) directly attacks the carbonyl carbon. evitachem.com In acidic conditions, the carbonyl oxygen is first protonated, which significantly enhances the electrophilicity of the carbonyl carbon, allowing the weaker nucleophile (H₂O) to attack effectively. evitachem.comresearchgate.net
In Vilsmeier-Haack Reagent Formation : The reaction is initiated by the nucleophilic attack of the formamide's carbonyl oxygen onto the electrophilic center of the inorganic acid chloride (e.g., the phosphorus atom in POCl₃). wikipedia.org This makes the formamide's carbon atom highly susceptible to attack by the released chloride ion.
Intermediate Formation and Transformation
The reactions of this compound are characterized by the formation of key transient species that dictate the final products.
Tetrahedral Intermediates : In both acidic and basic hydrolysis, the initial nucleophilic attack on the carbonyl carbon leads to the formation of a tetrahedral intermediate. evitachem.comresearchgate.net The stability and subsequent breakdown of this intermediate determine the reaction products. The conformation of this intermediate can be crucial in determining the selective cleavage pathway.
Vilsmeier Reagent (Chloroiminium Ion) : The reaction of this compound with acid chlorides like POCl₃ or SOCl₂ leads to a critical intermediate, the Vilsmeier reagent. wikipedia.org The formation involves the initial O-acylation of the amide, followed by the elimination of a phosphate (B84403) or sulfite (B76179) derivative and attack by a chloride ion to yield the electrophilic chloroiminium ion. wikipedia.org This iminium ion is the active species that performs the electrophilic aromatic substitution in the Vilsmeier-Haack reaction. nrochemistry.com
N-Dichloromethyl Intermediate : A significant finding is the formation of N-dichloromethyl-N,N-diphenylamine when this compound is treated with oxalyl chloride. researchgate.netznaturforsch.com This transformation highlights an alternative reaction pathway that bypasses the formation of the typical ionic Vilsmeier reagent, leading instead to a neutral, covalent intermediate. This dichloro compound can then be used to form formamidinium salts upon reaction with other amines. znaturforsch.com
Rate-Determining Steps in Formylation Reactions
The rate-determining step in formylation reactions involving this compound is highly dependent on the specific reaction context: whether this compound is serving as the formylating agent (e.g., in a Vilsmeier-Haack type reaction) or is the product of a formylation reaction (i.e., the formylation of diphenylamine).
This compound as a Reagent: The Vilsmeier-Haack Reaction
Formation of the Vilsmeier Reagent: The reaction between this compound and POCl₃ generates the active electrophile. wikipedia.orgwikipedia.org
Electrophilic Attack: The Vilsmeier reagent attacks the electron-rich substrate, followed by hydrolysis during workup to yield the final formylated product. organic-chemistry.orgwikipedia.org
The rate-determining step is generally the electrophilic substitution of the activated aromatic ring by the Vilsmeier reagent. ijpcbs.com The reaction is most efficient with electron-rich aromatic compounds, such as phenols, anilines, and certain heterocycles, as they can stabilize the intermediate sigma complex formed during the electrophilic attack. wikipedia.orgtcichemicals.com
The structure of the formamide itself plays a crucial role in the reaction kinetics. The steric bulk of the substituents on the nitrogen atom can influence the reactivity and regioselectivity of the formylation. In the formylation of N-substituted pyrroles, using the sterically crowded this compound was found to dramatically increase the effective volume of the Vilsmeier reagent. This steric hindrance shields the α-position of the pyrrole (B145914) ring, leading to a higher yield of the β-formylated product compared to less bulky formamides like N,N-dimethylformamide (DMF). thieme-connect.com This suggests that the approach and attack of the Vilsmeier reagent is a critical, rate-influencing step.
Table 1: Influence of Formamide Structure on Regioselectivity of Pyrrole Formylation This table illustrates how the choice of formamide, which dictates the structure of the Vilsmeier reagent, affects the product distribution in the formylation of N-methylpyrrole. The data is adapted from studies on Vilsmeier-Haack reactions of pyrroles. thieme-connect.com
| Formylating Reagent | α-formylpyrrole (%) | β-formylpyrrole (%) | Total Yield (%) |
| N,N-Diisopropylformamide | 95.5 | 4.5 | 95 |
| N-Methylformanilide | 62 | 38 | 70 |
| This compound | 22 | 78 | 78 |
Note: The shift in regioselectivity highlights the impact of the reagent's steric profile on the transition state of the electrophilic attack, which is intrinsically linked to the reaction kinetics.
Formation of this compound: Formylation of Diphenylamine
When this compound is the product, the reaction involves the formylation of diphenylamine. Common formylating agents for this transformation include formic acid or ethyl formate. researchgate.net In these cases, the reaction generally proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the formylating agent. researchgate.netnih.gov
The proposed mechanism involves the initial attack of the diphenylamine nitrogen on the carbonyl carbon of formic acid, followed by the elimination of a water molecule to furnish the final this compound. researchgate.net The rate of this reaction is influenced by the nucleophilicity of the amine and the electrophilicity of the formylating agent. For reactions using formic acid, the process can be catalyzed by acids, which protonate the formic acid, making it a better electrophile for the subsequent nucleophilic attack by the amine. nih.gov Therefore, the nucleophilic attack of the amine is often considered the rate-limiting step.
Kinetic Isotope Effect (KIE) Investigations
While direct KIE studies on the formylation using this compound are not extensively documented, data from the reverse reaction—decarbonylation—provides valuable insight. The decarbonylation of deuterated this compound (Ph₂NC(O)D) shows a significant primary kinetic isotope effect (kH/kD) of 1.6. This indicates that the activation and cleavage of the formyl C-H(D) bond is the rate-determining step in the decarbonylation process. By the principle of microscopic reversibility, this suggests that the formation of the C-H bond during formylation is a critical, energy-intensive step.
Advanced Spectroscopic Characterization and Analytical Techniques
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and vibrational modes of N,N-Diphenylformamide. nih.govwilddata.cn
The experimental FT-IR spectrum of this compound has been recorded in the range of 4000–400 cm⁻¹. nih.gov The analysis of the spectrum reveals characteristic absorption peaks that correspond to specific molecular vibrations. The most prominent of these is the C=O stretching vibration, which is a hallmark of the amide group. The positions of the C-H, C-N, and other characteristic vibrational modes of the phenyl rings are also identified, providing a comprehensive vibrational profile of the molecule. nih.govresearchgate.net The harmonic vibrational frequencies have been calculated and scaled, showing good agreement with the experimental data. nih.gov
Table 1: Selected FT-IR Spectral Data for this compound
| Vibrational Mode | Observed Frequency (cm⁻¹) |
| C=O Stretch | 1683 |
| C-N Stretch | 1345 |
| Aromatic C-H Stretch | 3061 |
| CH Bending | 1028 |
Data sourced from computational and experimental studies. nih.gov
Complementing the FT-IR data, the FT-Raman spectrum for this compound has been analyzed in the 4000–50 cm⁻¹ range. nih.gov This technique provides further insight into the vibrational modes of the molecule. The experimental and calculated frequencies show a strong correlation, validating the structural analysis. nih.govresearchgate.net Key vibrations observed in the Raman spectrum include the symmetric stretching of the phenyl rings and other fundamental modes that are often weak or absent in the IR spectrum. nih.gov
Table 2: Selected FT-Raman Spectral Data for this compound
| Vibrational Mode | Observed Frequency (cm⁻¹) |
| C-H Stretch | 3060 |
| C=O Stretch | 1680 |
| Ring Breathing | 1001 |
| C-N Stretch | 1340 |
Data sourced from computational and experimental studies. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its proton and carbon nuclei.
The ¹H NMR spectrum of this compound provides information on the electronic environment of the hydrogen atoms. chemicalbook.com The formyl proton (CHO) typically appears as a distinct singlet at a characteristic downfield chemical shift. znaturforsch.com The protons on the two phenyl rings give rise to a series of multiplets in the aromatic region of the spectrum. znaturforsch.comresearchgate.net The chemical shifts of these aromatic protons are influenced by the electronic effects of the formyl group and the nitrogen atom. znaturforsch.com Studies have reported the formyl proton signal at approximately 8.64 ppm, with the aromatic protons appearing in the range of 7.15–7.42 ppm in CDCl₃. researchgate.net
Table 3: ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Formyl H (CHO) | ~8.64 | Singlet |
| Aromatic H | ~7.15 - 7.42 | Multiplet |
Data recorded in CDCl₃. researchgate.net
The ¹³C NMR spectrum provides data on the carbon skeleton of this compound. chemicalbook.com The carbonyl carbon (C=O) is typically observed at a downfield position due to its deshielded nature. znaturforsch.com The carbons of the two phenyl rings show distinct signals in the aromatic region, with their specific chemical shifts determined by their position relative to the nitrogen atom. znaturforsch.com The gauge-independent atomic orbital (GIAO) method has been used to calculate the ¹³C NMR chemical shifts, and these calculations are in good agreement with experimental results. nih.gov
Table 4: ¹³C NMR Chemical Shift Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Carbonyl C (C=O) | ~162.8 |
| Aromatic C (ipso) | ~141.5 |
| Aromatic C | ~129.4, ~126.3, ~124.5 |
Data represents typical values and may vary with solvent and experimental conditions. znaturforsch.com
Comparative ¹H NMR studies of various N,N-diaryl-substituted formamides reveal interesting structural and electronic effects. znaturforsch.com In some N,N-diarylformamides with non-identical aryl groups, two separate singlets are observed for the methine proton of the formyl group, indicating the presence of stereoisomers due to restricted rotation around the C-N bond. znaturforsch.comresearchgate.net For instance, N-(4-methoxyphenyl)-1-naphthylamine-derived formamide (B127407) shows two distinct singlets for the CH=O proton. znaturforsch.com The chemical shift of the formyl proton is sensitive to the electronic nature of the substituents on the aryl rings. Electron-donating groups tend to shift this signal to a different field compared to electron-withdrawing groups, providing insights into the electronic communication across the molecule. znaturforsch.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule. For this compound (DPF), the UV-Vis spectrum is influenced by the presence of phenyl groups and the formyl group. Theoretical studies using density functional theory (DFT) have been employed to calculate the electronic absorption spectra of DPF. nih.gov
Experimental and theoretical studies have identified key electronic transitions. The electronic absorption spectrum of this compound shows a strong absorption band in the UV region. A study combining experimental measurements with DFT calculations reported the UV-Vis spectrum of DPF. nih.gov The possible electronic transitions are determined by the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov The presence of conjugated π-electron systems, such as in the phenyl rings of DPF, typically leads to absorptions in the 200 to 800 nm range. msu.edu
| Parameter | Value | Reference |
| Calculated λmax | 242 nm (for a similar unsaturated ketone system) | msu.edu |
| Molar Absorptivity (ε) | 18,000 (for a similar unsaturated ketone system) | msu.edu |
| Transition Type | π → π | msu.edu |
| Weak Absorption | ~300 nm | msu.edu |
| Molar Absorptivity (ε) | 100 | msu.edu |
| Transition Type | n → π | msu.edu |
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. The NIST Chemistry WebBook provides mass spectral data for this compound, which has a molecular weight of 197.2325 g/mol . nist.gov
High-resolution mass spectrometry (HRMS) has been utilized in studies involving derivatives of this compound. rsc.org For instance, in the synthesis of molecularly imprinted polymers for the detection of N-Nitrosodiphenylamine, this compound was used as a template molecule, and the process was monitored using gas chromatography-mass spectrometry (GC-MS). nih.gov Furthermore, predicted collision cross-section values for various adducts of this compound have been calculated, which is useful in ion mobility-mass spectrometry studies. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 198.09134 | 141.3 |
| [M+Na]⁺ | 220.07328 | 147.9 |
| [M-H]⁻ | 196.07678 | 149.2 |
| [M+NH₄]⁺ | 215.11788 | 160.4 |
| [M+K]⁺ | 236.04722 | 145.5 |
| [M+H-H₂O]⁺ | 180.08132 | 133.6 |
| [M]⁺ | 197.08351 | 141.3 |
| [M]⁻ | 197.08461 | 141.3 |
Table of predicted collision cross section (CCS) values for this compound adducts. Data from PubChemLite. uni.lu
Spectroscopic Studies of Metal Complexes Involving this compound
This compound can act as a ligand, coordinating to metal ions through its oxygen atom. This coordination significantly influences the spectroscopic properties of both the ligand and the metal center.
Infrared (IR) spectroscopy is a key technique for studying these complexes. The coordination of DPF to a metal ion through the carbonyl oxygen atom leads to a noticeable shift in the vibrational frequencies of the C=O and C-N bonds. Specifically, a negative shift (decrease in frequency) of the carbonyl stretching frequency and a positive shift (increase in frequency) of the C-N stretching frequency are observed. cdnsciencepub.com This indicates a decrease in the double-bond character of the carbonyl group and an increase in the double-bond character of the C-N group upon complexation. cdnsciencepub.com
Studies on lanthanide perchlorate (B79767) complexes with this compound, having the general formula M(DPF)₆(ClO₄)₃ (where M = La, Ce, Pr, Nd, Sm, or Y), have shown that the DPF ligand is bonded to the metal through the oxygen atom. cdnsciencepub.com Similarly, in complexes with titanium(IV) halides, the metal-to-oxygen bond is evident from the IR spectra. cdnsciencepub.com The magnitude of the shifts in the carbonyl and C-N stretching frequencies is larger in DPF complexes compared to N,N-dimethylformamide (DMF) complexes, which is attributed to the electronic effects of the conjugated phenyl groups. cdnsciencepub.com
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular properties of N,N-Diphenylformamide (DPF). nih.gov Computational studies, particularly using the B3LYP functional combined with various basis sets like 6-31G(d,p), have been instrumental in providing insights into the molecule's geometry, vibrational modes, and electronic characteristics. nih.govresearchgate.net These theoretical calculations offer a detailed understanding that complements experimental findings.
Geometry Optimization and Molecular Structure Analysis
The geometry of the this compound molecule has been optimized using DFT methods, specifically B3LYP with the 6-31G(d,p) basis set, to determine its most stable conformation. researchgate.net The optimization process involves finding the minimum energy structure on the potential energy surface. arxiv.orgfaccts.de The resulting optimized geometrical parameters, including bond lengths and bond angles, are in good agreement with experimental data, validating the computational approach. researchgate.net
Key structural features of this compound include the central formyl group connected to two phenyl rings via a nitrogen atom. The optimized structure reveals the planarity and orientation of these constituent parts. Below is a table summarizing some of the calculated bond lengths and bond angles for this compound.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Value (B3LYP/6-31G(d,p)) |
|---|---|---|
| Bond Length | C-N | 1.4342 Å |
| C=O | 1.22 Å (Approx.) | |
| C-H (formyl) | 1.1044 Å | |
| C-C (phenyl) | 1.3941 - 1.4014 Å | |
| Bond Angle | C-N-C | 119.6414° |
| O=C-N | 124.7° (Approx.) |
This data is compiled from theoretical calculations and may vary based on the specific computational methods and basis sets used. researchgate.net
Vibrational Frequency Calculations and Assignment
Vibrational frequency analysis for this compound has been performed using DFT calculations to predict its infrared (IR) and Raman spectra. nih.gov The harmonic vibrational frequencies are calculated, and these are often scaled to compare them with experimental data, accounting for anharmonicity and other factors. nih.govuni-muenchen.de The calculated vibrational spectra show good agreement with the experimental FT-IR and FT-Raman spectra. nih.gov
The assignment of specific vibrational modes to the calculated frequencies is achieved through Potential Energy Distribution (PED) analysis. tandfonline.com This allows for a detailed understanding of the contributions of different internal coordinates (stretching, bending, etc.) to each vibrational band. For instance, the characteristic C=O stretching vibration is typically observed at a high frequency, while C-H and N-C stretching and bending vibrations are found at their expected spectral regions. researchgate.net
Table 2: Selected Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) (Calculated) | Intensity | Assignment (PED) |
|---|---|---|
| ~3104 | High | C-H stretching (aromatic) |
| ~2863 | Medium | C-H stretching (formyl) |
| ~1717 | Very High | C=O stretching |
| ~1585 | High | C-C stretching (aromatic) |
These are representative values from DFT calculations and are subject to variations based on the computational level. researchgate.net
Electronic Structure Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. For this compound, the HOMO and LUMO energy levels and their distributions have been calculated using DFT. nih.govdergipark.org.tr The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive as it requires less energy to be excited. nih.gov
The HOMO is primarily localized on the phenyl rings and the nitrogen atom, indicating that these are the regions most likely to donate electrons in a chemical reaction. Conversely, the LUMO is distributed over the formyl group and the phenyl rings, suggesting these areas are the most likely to accept electrons. The HOMO-LUMO energy gap for this compound has been calculated to be approximately -5.78 eV. researchgate.net This information is vital for understanding the charge transfer that can occur within the molecule. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.eduuni-muenchen.de For this compound, NBO analysis reveals significant hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability. nih.gov The analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de
A key finding from the NBO analysis of this compound is the strong delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the adjacent carbonyl group and phenyl rings. researchgate.net This delocalization is a form of resonance that stabilizes the molecule. The second-order perturbation theory analysis within the NBO framework quantifies the energy of these interactions, providing insight into the strength of the delocalization. researchgate.netacs.org For example, the interaction between the nitrogen lone pair (n) and the π* orbital of the carbonyl group (C=O) is a significant stabilizing interaction. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map of this compound is generated by mapping the electrostatic potential onto the electron density surface. dergipark.org.tr
The MEP map typically uses a color scale to represent different potential values. researchgate.net In the case of this compound, the region around the carbonyl oxygen atom shows the most negative potential (typically colored red), indicating it is an electron-rich area and a likely site for electrophilic attack. researchgate.netacs.org Conversely, the regions around the hydrogen atoms, particularly the formyl hydrogen, exhibit a positive potential (typically colored blue), suggesting these are electron-deficient areas and susceptible to nucleophilic attack. dergipark.org.trscirp.org The MEP analysis corroborates the findings from HOMO-LUMO and NBO analyses regarding the molecule's reactivity. tandfonline.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. scholarsresearchlibrary.com
For this compound (DPF), the HOMO and LUMO energy levels have been calculated using Density Functional Theory (DFT) with the B3LYP/6-31G(d,p) basis set. nih.gov The HOMO is primarily localized on the phenyl rings, while the LUMO is distributed over the formyl group. This distribution suggests that the phenyl rings act as the primary electron-donating sites, and the formyl group is the electron-accepting site.
The calculated HOMO-LUMO energy gap for DPF helps in understanding the charge transfer interactions that can occur within the molecule. researchgate.net A smaller energy gap generally implies a higher reactivity and a greater ease of intramolecular charge transfer. scholarsresearchlibrary.com The analysis of these frontier orbitals provides insights into the potential reactive sites of the molecule for electrophilic and nucleophilic attacks. uchile.cl
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses used to visualize and understand the nature of chemical bonding in molecules. araproceedings.comrsc.org ELF provides a measure of electron localization, with high values indicating regions where electrons are paired, such as in covalent bonds and lone pairs. jussieu.frjussieu.fr LOL, on the other hand, helps to distinguish between bonding and non-bonding regions based on the kinetic energy density of electrons. araproceedings.com
In the context of this compound, ELF and LOL analyses reveal the distribution of electron density and the nature of the chemical bonds. researchgate.net These analyses can identify the covalent bonds between atoms and the presence of lone pair electrons, for instance, on the oxygen and nitrogen atoms of the formamide (B127407) group. The visualization of ELF and LOL basins and their populations allows for a quantitative description of the electron distribution and bonding characteristics within the DPF molecule. araproceedings.com This detailed electronic structure information complements the insights gained from FMO analysis.
Atoms in Molecule (AIM) and Fukui Function Analysis
The theory of Atoms in Molecules (AIM), developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density. wikipedia.org AIM analysis allows for the calculation of atomic properties, such as atomic charges, by partitioning the molecular space into atomic basins. wikipedia.org
The Fukui function is a reactivity descriptor derived from conceptual DFT that identifies the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. uchile.clnih.gov It measures the change in electron density at a particular point in the molecule when an electron is added or removed. scholarsresearchlibrary.com The condensed Fukui functions, calculated for each atom, provide a quantitative measure of the reactivity of different atomic sites. uchile.cl
For this compound, AIM and Fukui function analyses have been employed to evaluate intermolecular interactions and pinpoint reactive centers. researchgate.net By calculating the condensed Fukui functions, researchers can predict which atoms in the DPF molecule are most susceptible to attack by different types of reagents. scholarsresearchlibrary.com This information is invaluable for understanding and predicting the chemical behavior of this compound in various reactions.
Thermodynamic Property Calculations (Heat Capacity, Entropy, Enthalpy)
Theoretical calculations of thermodynamic properties such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m) provide valuable information about the stability and energy of a molecule under different temperature conditions. wilddata.cnnist.gov These properties for this compound have been calculated using DFT methods. nih.govwilddata.cn
The calculations are typically performed at a standard temperature of 298.15 K. nist.gov The relationship between these thermodynamic functions and temperature can be established, allowing for the prediction of their values at different temperatures. This data is crucial for understanding the thermal behavior of DPF and for various applications in chemical engineering and materials science. pku.edu.cn
Below is a table summarizing the calculated thermodynamic properties for this compound.
Table 1: Calculated Thermodynamic Properties of this compound
| Property | Value |
| Heat Capacity (C°p,m) | Value not available in search results |
| Entropy (S°m) | Value not available in search results |
| Enthalpy (H°m) | Value not available in search results |
First Order Hyperpolarizability and Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and photonics. mdpi.commdpi.com The first-order hyperpolarizability (β) is a key molecular property that determines the second-order NLO response of a material. researchgate.net Molecules with large β values are promising candidates for NLO applications. researchgate.net
The first-order hyperpolarizability of this compound has been calculated using DFT methods. nih.govwilddata.cn These calculations provide insight into the NLO potential of the DPF molecule. The magnitude of the dipole moment, polarizability, and first-order hyperpolarizability are important factors in designing materials with enhanced NLO performance. researchgate.net Computational studies allow for the prediction and analysis of these properties, guiding the synthesis of new materials with desired NLO characteristics. mdpi.comresearchgate.net
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. 21stcenturycardiology.com Molecular docking is a specific type of molecular modeling that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. scielo.org.mx
While specific molecular docking studies focusing solely on this compound were not found in the initial search results, the principles of these studies are broadly applicable. Such studies on similar molecules involve preparing the 3D structure of the ligand and the receptor protein. 21stcenturycardiology.comnih.gov Docking simulations are then performed to predict the binding affinity and the interactions between the ligand and the active site of the protein. scielo.org.mxnih.gov These studies are crucial in drug design and development for identifying potential drug candidates and understanding their mechanism of action. nih.govacs.org
Ligand-Protein Interaction Prediction and Binding Mechanisms
Computational studies have been employed to predict and analyze the interactions between this compound and various protein targets. Molecular docking simulations, a key technique in this area, have been used to identify potential binding sites and to characterize the nature of the interactions. For instance, research has shown that this compound can act as a ligand, with its formyl group often participating in hydrogen bonding with amino acid residues within a protein's active site. The phenyl groups, on the other hand, are frequently involved in hydrophobic and π-stacking interactions, which contribute to the stability of the ligand-protein complex.
These computational predictions are instrumental in understanding the compound's potential biological activities and in guiding the design of new derivatives with enhanced binding affinities. The insights gained from these studies can help in identifying potential protein targets and in elucidating the molecular mechanisms underlying the compound's effects.
Conformational Analysis and Stability Prediction
Advanced computational methods have been utilized to predict the relative stabilities of different conformers and to understand the energetic landscape of the molecule. This information is vital for interpreting experimental data, such as spectroscopic measurements, and for predicting the most likely conformation of the molecule in different environments.
Dynamic Simulation Studies
To gain a more realistic understanding of the behavior of this compound in a biological environment, molecular dynamics (MD) simulations have been performed. These simulations provide a dynamic picture of the molecule's movements and interactions over time, taking into account the flexibility of both the ligand and its protein target.
MD simulations have been used to study the stability of this compound when bound to a protein, revealing how the interactions evolve over time. These studies can also shed light on the conformational changes that the molecule undergoes upon binding and can help to identify key residues that are critical for maintaining the stability of the complex. The insights from dynamic simulations are essential for a comprehensive understanding of the binding process and for the rational design of more effective molecules.
Quantum Chemical Descriptors and Structure-Activity Relationships
Quantum chemical calculations have been employed to determine a range of molecular descriptors for this compound. These descriptors, which include properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and electrostatic potential, provide valuable information about the molecule's electronic structure and reactivity.
By correlating these quantum chemical descriptors with experimentally observed biological activities, quantitative structure-activity relationship (QSAR) models can be developed. These models are powerful tools for predicting the activity of new, untested compounds and for identifying the key molecular features that are responsible for a particular biological effect. For this compound and its derivatives, QSAR studies can help to guide the synthesis of new compounds with improved properties, such as enhanced efficacy or reduced toxicity.
Applications in Advanced Organic Synthesis
N,N-Diphenylformamide is a versatile compound that plays a significant role in various advanced organic synthesis applications. pubcompare.ai Its unique structure, featuring two phenyl groups attached to a formamide (B127407) functional group, provides it with distinct chemical properties and reactivity. evitachem.comcymitquimica.com This makes it a valuable tool for chemists in the construction of complex molecular architectures. pubcompare.aievitachem.com
Coordination Chemistry and Catalytic Applications
Formation of N,N-Diphenylformamide Metal Complexes
This compound forms stable complexes with a range of metals, including lanthanides, titanium, and molybdenum. The nature of these complexes is dictated by the metal ion, its counter-ion, and the steric and electronic effects of the diphenylformamide ligand.
This compound reacts with lanthanide perchlorates to form crystalline complexes. wikipedia.orgnumberanalytics.com Studies have successfully synthesized and characterized complexes with several lanthanide elements, including Lanthanum (La), Cerium (Ce), Praseodymium (Pr), Neodymium (Nd), Samarium (Sm), and Yttrium (Y). wikipedia.orgnumberanalytics.com
The general composition of these complexes is M(DPF)₆(ClO₄)₃. wikipedia.orgijpcbs.com Infrared spectroscopy data confirm that the this compound ligand coordinates to the lanthanide metal ion through its carbonyl oxygen atom. wikipedia.orgnumberanalytics.com Further analysis through conductivity and molecular weight studies indicates a coordination number of six for the metal ion in these DPF complexes, with the perchlorate (B79767) groups remaining ionic and outside the primary coordination sphere. wikipedia.orgnumberanalytics.com The formation of these hexacoordinate complexes highlights the role of steric hindrance from the bulky phenyl groups, which contrasts with the octacoordinate complexes formed with the less bulky N,N-dimethylformamide (DMF). wikipedia.orgnumberanalytics.com
Table 1: this compound Lanthanide Perchlorate Complexes
| Metal (M) | Complex Formula | Coordination Number |
|---|---|---|
| La | La(DPF)₆(ClO₄)₃ | 6 |
| Ce | Ce(DPF)₆(ClO₄)₃ | 6 |
| Pr | Pr(DPF)₆(ClO₄)₃ | 6 |
| Nd | Nd(DPF)₆(ClO₄)₃ | 6 |
| Sm | Sm(DPF)₆(ClO₄)₃ | 6 |
| Y | Y(DPF)₆(ClO₄)₃ | 6 |
Data sourced from Krishnamurthy & Soundararajan (1969). wikipedia.orgnumberanalytics.com
Coordination complexes of this compound with titanium(IV) halides (chloride and bromide) have been prepared and characterized. Infrared spectral analysis provides clear evidence for the formation of a metal-to-oxygen bond in all the synthesized complexes. This is demonstrated by a significant negative shift (a decrease in frequency) of the carbonyl stretching vibration (ν C=O) and a corresponding positive shift of the C-N stretching vibration upon complexation.
These spectral shifts indicate a decrease in the double-bond character of the carbonyl group and an increase in the double-bond character of the C-N bond, which is a direct consequence of the oxygen atom coordinating to the electron-accepting titanium(IV) center. The magnitude of these shifts suggests that the stability of the complexes decreases as the electronegativity of the halide bonded to the titanium decreases (from Cl to Br).
Furthermore, the effect of the conjugated phenyl groups in this compound is pronounced. The changes in the bond character of the carbonyl and C-N groups are significantly larger in the DPF complexes compared to those formed with N,N-dimethylformamide, indicating a stronger electronic influence from the phenyl substituents.
This compound is utilized as a ligand in the synthesis of octahedral dichloridodioxidomolybdenum(VI) complexes, which are effective catalysts for olefin epoxidation. The key complex, [MoO₂Cl₂(dpf)₂], is synthesized and serves as a precursor in catalytic systems. The coordination of the neutral this compound ligand to the molybdenum center is crucial for the stability and catalytic activity of the resulting complex.
Catalytic Activity in Organic Transformations
Complexes of this compound, particularly with molybdenum, exhibit significant catalytic activity. The ligand's electronic and steric properties can modulate the reactivity of the metal center, influencing reaction rates and selectivity.
The dichloridodioxidomolybdenum(VI) complex bearing this compound, [MoO₂Cl₂(dpf)₂], has been investigated as a catalyst precursor for the epoxidation of olefins, such as cis-cyclooctene, using tert-butyl hydroperoxide (TBHP) as an oxidant.
In comparative studies, the catalytic performance of the [MoO₂Cl₂(dpf)₂] complex was evaluated alongside other amide-ligated molybdenum complexes. The results demonstrate its competence as a catalyst for this transformation, achieving high conversion rates and selectivity for the corresponding epoxide. For instance, in the epoxidation of cis-cyclooctene, the [MoO₂Cl₂(dpf)₂] system has shown significant turnover frequencies (TOF), indicating its efficiency in converting the substrate to the product.
Table 2: Catalytic Performance of Molybdenum Complexes in cis-Cyclooctene Epoxidation
| Catalyst Precursor | Co-solvent | TOF (mol molMo⁻¹ h⁻¹) |
|---|---|---|
| [MoO₂Cl₂(DPF)₂] | None | 575 (at 10h) |
| [MoO₂Cl₂(DPF)₂] | DCE | 605 (at 10h) |
| [MoO₂Cl₂(DMF)₂] | None | 1003 (at 10h) |
Data for epoxidation at 55°C with TBHP. DPF = this compound, DMF = N,N-dimethylformamide, DCE = 1,2-dichloroethane (B1671644).
The data indicates that while the N,N-dimethylformamide analogue shows higher initial activity, the this compound complex is still a highly effective catalyst. The use of a co-solvent like 1,2-dichloroethane can slightly enhance its activity.
The role of this compound as a catalyst for N-formylation is not established in the scientific literature. N-formylation is the process of adding a formyl group (-CHO) to an amine. Therefore, this compound is a product of the N-formylation of its parent amine, diphenylamine (B1679370). tandfonline.com
The synthesis of this compound is typically achieved through the reaction of diphenylamine with a formylating agent, such as formic acid. tandfonline.com Various methods, including catalyst- and solvent-free procedures, have been developed to synthesize formamides, including this compound, in high yields. tandfonline.com
While not a catalyst in this context, this compound is an important reagent in a related reaction known as the Vilsmeier-Haack reaction. wikipedia.orgnumberanalytics.com In this reaction, a substituted amide like this compound reacts with phosphorus oxychloride to generate an electrophilic species (a Vilsmeier reagent), which is then used to introduce a formyl group onto electron-rich aromatic substrates. wikipedia.orgnumberanalytics.com
Biological and Pharmaceutical Research Applications
Derivatization for Biological Activity Exploration
The core structure of N,N-Diphenylformamide allows for extensive derivatization, a process of modifying a molecule to create new compounds with potentially enhanced or novel biological activities. fu-berlin.denih.gov Researchers can introduce various functional groups to the phenyl rings or the formyl group, leading to a diverse library of analogs. This approach is fundamental in exploring the structure-activity relationships (SAR) of a compound, which helps in understanding how specific chemical modifications influence biological outcomes. nih.gov For instance, the synthesis of isoindoline-1,3-dione derivatives from primary amino-containing heterocycles has been a successful strategy. acs.orgnih.gov These derivatives have been characterized using various spectroscopic methods to confirm their structures. acs.orgnih.gov
Role as a Precursor in Medicinal Chemistry
This compound serves as a crucial starting material, or precursor, in the synthesis of more complex molecules with therapeutic potential. acs.org Its formyl group can participate in various chemical reactions to build larger molecular frameworks. One notable application is in the synthesis of polymethine dyes, where it acts as a stable and manageable analog of an orthoester. fu-berlin.de In medicinal chemistry, being a good precursor means the compound is readily available, cost-effective, and can be chemically modified in a controlled and efficient manner to produce a range of derivatives for biological screening. fip.orgmdpi.com
Investigation of Antimycobacterial Agents
Derivatives of this compound have shown promise in the fight against mycobacterial infections, including those caused by Mycobacterium tuberculosis. nih.gov Substituted urea (B33335) derivatives, synthesized from N,N-diphenyl-carbamoyl chloride and various amino acids or dipeptides, have demonstrated significant antimycobacterial activity. nih.gov Specifically, some of these compounds inhibited the growth of Mycobacterium tuberculosis H37Rv by 80-89% at a concentration of 6.25 microM. nih.gov
In a notable study, a series of isoindoline-1,3-dione derivatives were synthesized and evaluated for their antimycobacterial activity. acs.orgnih.gov Compound 27 from this series exhibited a significant half-maximal inhibitory concentration (IC50) of 18 μM against the H37Rv strain. acs.orgnih.gov Further investigation revealed that this compound also inhibited the InhA enzyme, a key component of the mycobacterial fatty acid synthesis pathway, with an IC50 of 8.65 μM. acs.orgnih.gov
Applications in Drug Design and Discovery
The process of bringing a new drug to market is a complex endeavor, and this compound derivatives are being explored within this pipeline. mdpi.comnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is instrumental in predicting how a potential drug molecule (ligand) might bind to a specific protein target, such as an enzyme's active site. acs.orgresearchgate.net In the context of this compound derivatives, molecular docking studies have been employed to predict their binding modes within the active sites of enzymes like acetylcholinesterase (AChE), which is relevant for Alzheimer's disease research. researchgate.net These computational predictions help in understanding the potential mechanism of action and in prioritizing compounds for further experimental testing. acs.org For instance, molecular dynamics simulations have been used to study the stability of a compound within the binding cavity of the InhA enzyme. acs.orgnih.gov
The development of enzyme inhibitors is a major focus in drug discovery. Derivatives of this compound have been investigated as potential inhibitors for various enzymes implicated in disease.
Anti-Alzheimer Agents: Alzheimer's disease is characterized by the depletion of the neurotransmitter acetylcholine (B1216132). nih.gov One therapeutic strategy is to inhibit the enzyme acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain. nih.govmdpi.com Molecular docking studies have been performed on this compound derivatives to predict their potential as AChE inhibitors. researchgate.net Currently approved drugs for Alzheimer's include cholinesterase inhibitors like donepezil, rivastigmine, and galantamine. medscape.comfrontiersin.org
Neuraminidase Inhibitors: Neuraminidase is an enzyme found on the surface of influenza viruses that is essential for the release of new virus particles from infected cells. Inhibiting this enzyme can be an effective antiviral strategy. While direct studies on this compound as a neuraminidase inhibitor are not extensively detailed in the provided context, the general applicability of its derivatives in enzyme inhibition suggests this as a potential area of exploration. nih.gov
In silico methods, which are computational approaches, are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of drug candidates. globalhealthsciencegroup.comglobalhealthsciencegroup.com These predictions help to identify compounds with favorable pharmacokinetic properties and low toxicity, reducing the likelihood of failure in later stages of drug development. researchgate.netnih.gov
For derivatives of this compound, in silico studies can be performed to predict properties such as oral bioavailability and potential carcinogenicity or mutagenicity. globalhealthsciencegroup.comglobalhealthsciencegroup.comdergipark.org.tr Tools like SwissADME and Toxtree are used for these predictions. globalhealthsciencegroup.comglobalhealthsciencegroup.com For example, studies on phthalimide (B116566) derivatives, which share some structural similarities with the isoindoline-1,3-diones derived from this compound chemistry, have been subjected to such in silico analyses to assess their drug-likeness based on criteria like Lipinski's rule of five. globalhealthsciencegroup.comglobalhealthsciencegroup.com
Table of Research Findings on this compound Derivatives
| Derivative Class | Target/Application | Key Findings |
| Isoindoline-1,3-diones | Antimycobacterial (InhA inhibitor) | Compound 27 showed an IC50 of 18 μM against M. tuberculosis H37Rv and 8.65 μM against the InhA enzyme. acs.orgnih.gov |
| Substituted Ureas | Antimycobacterial | Exhibited 80-89% growth inhibition of M. tuberculosis H37Rv at 6.25 microM. nih.gov |
| General Derivatives | Anti-Alzheimer (AChE inhibitor) | Molecular docking studies predict potential binding to the acetylcholinesterase active site. researchgate.net |
Materials Science and Polymer Chemistry Contributions
Precursor in Polymer Development
N,N-Diphenylformamide serves as a precursor in the creation of polymers with specific, tailored properties. evitachem.com Its utility is particularly evident in advanced polymerization techniques where precise structural control is essential.
One significant application is its use as a template molecule in a process known as precipitation polymerization to create molecularly imprinted polymers (MIPs). researchgate.net MIPs are polymers synthesized in the presence of a template molecule, creating cavities that are complementary to the template in shape, size, and functional group orientation. In a specific study, MIPs were successfully prepared for the selective enrichment of volatile nitrosamines, using this compound as the template molecule. researchgate.net This process highlights DPF's role in guiding the formation of a polymer matrix with high selectivity.
The key components involved in the synthesis of these this compound-templated polymers are detailed in the table below.
| Role in Polymerization | Chemical Compound |
| Template Molecule | This compound |
| Functional Monomer | Methacrylic Acid |
| Cross-linker | Ethylene Glycol Dimethacrylate |
| This table outlines the specific roles of the chemical components used in the precipitation polymerization of molecularly imprinted polymers with this compound as the template. researchgate.net |
Furthermore, patent literature indicates the use of this compound in processes for the selective preparation of polymeric backbones, underscoring its role as a building block in polymer synthesis. google.com
Enhancement of Material Properties
Beyond its function as a precursor, this compound is also utilized as an additive to modify and enhance the properties of finished polymer products. lookchem.com Its incorporation into polymer formulations can improve key characteristics such as stability, durability, and resistance to environmental factors. lookchem.com
Research into the catalytic polymerization of butadiene in an aqueous emulsion has demonstrated the influence of this compound on the final polymer's microstructure. uni-konstanz.de In the synthesis of 1,2-polybutadiene, various additives were studied for their effect on the polymer's crystallinity. The study proposed that additives with an electrophilic carbon atom, such as this compound, interact with the catalyst system, thereby modifying the ligand properties and influencing the polymer's final characteristics. uni-konstanz.de This interaction demonstrates a mechanism by which DPF can be used to fine-tune material properties at a molecular level.
The findings from this research are summarized below, highlighting the role of this compound as a property-enhancing additive.
| Polymer System | Additive | Observed Effect |
| Catalytic Polymerization of Butadiene | This compound | Influences polymer crystallinity through interaction with the catalyst complex. uni-konstanz.de |
| This table summarizes the documented effect of this compound on polymer properties when used as an additive in a specific polymerization process. |
Advanced Structural Characterization: Crystallography
X-ray Diffraction Studies of N,N-Diphenylformamide and its Complexes
The precise molecular geometry and crystal packing of this compound have been determined through single-crystal X-ray diffraction. A study published in 2020 detailed the crystal structure of the compound, providing key crystallographic data. researchgate.net The compound was found to crystallize in the orthorhombic system with the space group Pca2₁ (No. 29). researchgate.net The determination of its structure offers a crucial reference for comparative studies on how coordination with metal centers might affect the ligand's geometrical parameters. researchgate.net
The crystallographic data for this compound is summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₁NO |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 23.801(4) |
| b (Å) | 6.0510(13) |
| c (Å) | 7.2677(14) |
| V (ų) | 1046.7(3) |
| Z | 4 |
| Temperature (K) | 200 |
| Rgt(F) | 0.0335 |
| wRref(F²) | 0.0896 |
| Data sourced from Hosten & Betz (2020). researchgate.net |
This compound also functions as a solvent in the crystallization of various metal complexes. For instance, single crystals of cobalt(III) and nickel(II) complexes with N-acyl-N',N'-disubstituted thioureas have been successfully obtained from solutions containing this compound. iucr.orgiucr.orgnih.gov In these cases, this compound facilitates the formation of high-quality crystals suitable for X-ray diffraction analysis, although it does not incorporate into the final crystal structure of the complexes themselves. The structural analysis of these complexes reveals detailed information about the coordination environment of the metal ions. For example, a cobalt(III) complex with N-(2-furoyl)-N',N'-diphenylthiourea ligands adopts a slightly distorted octahedral geometry. iucr.org Similarly, a nickel(II) complex with the same ligand shows a cis arrangement of the ligands around the central metal ion. iucr.org Another cobalt(III) complex, this time with N-benzoyl-N',N'-diphenylthiourea, also displays a distorted octahedral environment. nih.gov
Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed investigation of close contacts between neighboring molecules. nih.gov The analysis involves generating a surface around the molecule where the contribution from the molecule's own electron density is equal to the contribution from all other molecules in the crystal.
By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular contact can be identified. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range interactions. nih.gov
Hydrogen Bonding Network Analysis
The analysis of hydrogen bonding networks is essential for understanding the supramolecular assembly and stability of crystal structures. nih.gov In the crystal structure of this compound, conventional N-H···O or O-H···N hydrogen bonds are absent due to the substitution of both hydrogen atoms on the nitrogen. However, weaker C-H···O intermolecular interactions are expected to play a role in stabilizing the crystal packing.
Current Challenges and Future Research Directions
Development of More Sustainable Synthetic Routes
A primary challenge in the utilization of N,N-Diphenylformamide is the need for more environmentally benign and efficient synthetic methods. Traditional synthesis often relies on harsh reagents or conditions, generating significant waste. Future research is heavily focused on green chemistry principles to address these issues.
Key sustainable approaches currently being explored include:
Carbon Dioxide as a C1 Source: A significant area of research involves using carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 feedstock for the N-formylation of diphenylamine (B1679370). lookchem.comconicet.gov.arnih.gov These reactions often employ a sustainable reductant, such as sodium borohydride (B1222165) (NaBH₄) or H₂, and are facilitated by various catalytic systems. lookchem.comconicet.gov.ar
Mechanochemistry: Solvent-free, mechanochemical methods, which use mechanical force (e.g., ball-milling) to drive reactions, represent a promising green alternative for the N-formylation of amines. researchgate.netbeilstein-journals.org This technique can reduce or eliminate the need for bulk solvents, leading to a more sustainable process. researchgate.net
Electrochemical Synthesis: Electrochemical methods offer a clean and efficient route for N-formylation, using electricity to drive the chemical transformation and potentially avoiding the need for chemical oxidants or reductants. acs.org
Catalyst- and Solvent-Free Conditions: Research has demonstrated the feasibility of N-formylation of aromatic amines under catalyst- and solvent-free conditions, simplifying the reaction setup and purification processes. tandfonline.com
Oxidative Routes with Green Oxidants: An alternative sustainable pathway involves the oxidation of imine precursors using environmentally friendly oxidants like hydrogen peroxide (H₂O₂) or its solid adduct, urea-hydrogen peroxide (UHP), in combination with activating solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). scispace.com
| Synthetic Strategy | Key Reagents/Conditions | Primary Advantages | Reference |
|---|---|---|---|
| CO₂ Fixation | CO₂, H₂ or NaBH₄, Catalyst (e.g., Ru/MFM-300(Cr)) | Uses renewable C1 source, high atom economy. | lookchem.comconicet.gov.arnih.gov |
| Mechanochemistry | Ball-milling, often solvent-free | Reduces solvent waste, energy-efficient. | researchgate.netbeilstein-journals.org |
| Electrochemistry | Electrodes, electrolyte, electricity | Avoids chemical reagents, high control. | acs.org |
| Green Oxidation | Imines, H₂O₂/UHP, HFIP | Uses a green oxidant, produces water as a byproduct. | scispace.com |
| Catalyst/Solvent-Free | Heat | Simplified process, no catalyst or solvent costs/waste. | tandfonline.com |
Exploration of Novel Reactivity Patterns and Scope Expansion
While this compound is well-known as a formylating agent, particularly in Vilsmeier-Haack reactions for the synthesis of aldehydes, current research aims to uncover and exploit its broader reactivity. thieme-connect.com Its unique electronic and steric properties, compared to simpler formamides like N,N-Dimethylformamide (DMF), suggest that it could participate in unique chemical transformations. sci-hub.sepubcompare.ai
Future directions in this area include:
Precursor for Complex Molecules: It serves as a crucial precursor in the synthesis of diverse organic compounds, including dyes and pharmaceuticals. lookchem.com Its structure allows for versatile modifications, making it a valuable building block in medicinal chemistry. lookchem.comevitachem.com
Carbonyl Surrogate: N-formamides, including this compound, are being explored as carbonyl precursors in multicomponent reactions like the Passerini reaction, expanding the toolkit for creating complex molecular scaffolds. nih.gov
Directed Synthesis: The compound has been used to introduce specific functional groups, such as the phenylaminomethylene group, into heterocyclic systems. researchgate.net
Reduction Chemistry: The reduction of this compound is a model reaction for understanding the cleavage of the amide C-N bond, which is relevant for converting formamide (B127407) intermediates into valuable products like methanol (B129727) in a CO₂-to-fuel cycle. conicet.gov.ar
Design of Next-Generation Catalytic Systems
The efficiency and selectivity of reactions involving this compound are critically dependent on the catalyst used. A major challenge is designing catalysts that are not only highly active but also reusable, selective, and environmentally friendly.
Future research is focused on several classes of advanced catalytic systems:
Heterogeneous Catalysts: There is a strong push to replace homogeneous catalysts with solid, heterogeneous alternatives that can be easily separated from the reaction mixture and recycled. Examples include nanorod-shaped basic alumina (B75360) (Al₂O₃) and sulfuric acid immobilized on silica (B1680970) gel. nih.govrsc.org
Metal-Organic Frameworks (MOFs): MOFs, such as Ru/MFM-300(Cr), are being developed as highly effective catalysts. nih.gov Their porous structure can confine reactants, activating them and enhancing reaction rates and selectivity, while also serving as a stable support for metal nanoparticles. nih.gov
Carbocatalysts: Metal-free catalysts, such as graphene oxide, are emerging as sustainable options for facilitating amide synthesis, avoiding the cost and potential toxicity associated with metal catalysts. lookchem.com
Selectivity-Controlling Systems: In reactions like formamide hydrogenation, a key challenge is controlling the reaction pathway to favor C-N bond cleavage (producing the desired amine and methanol) over C-O cleavage (leading to undesired N-methylation). frontiersin.org Future catalyst design will focus on systems, potentially involving basic additives, that can selectively direct the reaction toward the desired products by influencing the stability of key intermediates. frontiersin.org
Advanced Computational Modeling for Predictive Research
Computational chemistry has become an indispensable tool for accelerating research on this compound. Theoretical models allow scientists to predict molecular properties and reaction outcomes, thereby guiding experimental work more efficiently.
Key applications of computational modeling in this field include:
DFT Studies: Density Functional Theory (DFT) is widely used to investigate the molecular and electronic properties of this compound and its derivatives. acs.orgresearchgate.netnih.gov These calculations can predict geometric parameters, vibrational frequencies (FT-IR, Raman), NMR chemical shifts, and analyze frontier molecular orbitals (HOMO-LUMO) to understand reactivity. acs.orgresearchgate.netresearchgate.net
Reaction Mechanism Elucidation: Computational methods, including ab initio molecular dynamics, are employed to study complex reaction networks and determine the most likely pathways and transition states for reactions such as formamide formation and decomposition. sci-hub.sepnas.org This insight is crucial for optimizing reaction conditions.
Molecular Docking and Dynamics: In the context of biological applications, molecular docking and molecular dynamics (MD) simulations are used to predict how this compound derivatives might bind to biological targets like enzymes. acs.orgresearchgate.netnih.gov These simulations help in understanding the stability of ligand-protein complexes and guide the design of more potent inhibitors. acs.org
Predicting Molecular Recognition: Computational models are also used to understand and predict the noncovalent interactions that govern how this compound interacts with other molecules in supramolecular assemblies. acs.org
| Computational Method | Information Obtained | Research Application | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Molecular structure, electronic properties, vibrational spectra, reactivity descriptors. | Guiding synthesis, understanding stability and reactivity. | acs.orgresearchgate.netnih.govresearchgate.net |
| Molecular Dynamics (MD) | Binding confirmation and stability of ligand-protein complexes. | Drug design, predicting biological activity. | acs.orgresearchgate.net |
| Molecular Docking | Binding modes and affinity of a molecule to a biological target. | Virtual screening, identifying potential drug candidates. | acs.orgresearchgate.net |
| Ab Initio Molecular Dynamics | Reaction pathways, transition states, environmental effects. | Elucidating complex reaction mechanisms. | pnas.org |
Expansion of Biological and Pharmaceutical Applications
While this compound itself is primarily a synthetic intermediate, its core structure is a key component in a growing number of biologically active molecules. lookchem.comevitachem.com A significant future direction is the rational design and synthesis of novel derivatives for targeted therapeutic and agrochemical applications.
Current research highlights include:
Anticancer Agents: Derivatives incorporating the 4-(4-formamidophenylamino) moiety have been synthesized and evaluated as potential antitumor agents. nih.gov Studies have shown these compounds can inhibit the proliferation of cancer cell lines like HepG2 and HCT116 and suppress angiogenesis in vivo. nih.gov
Antimycobacterial Agents: The formamide structural motif is related to more complex structures like isoindoline-1,3-diones, derivatives of which have been investigated as potential inhibitors of Mycobacterium tuberculosis. acs.orgnih.gov
Herbicide Development: The synthesis of complex spiro-compounds, whose lipophilicity can be tuned for biological applications, points toward potential uses in agrochemistry, for instance, as novel herbicides. acs.org
General Precursor Role: The compound remains a valuable precursor for creating a wide range of pharmaceuticals, where the diphenylamino group can be a key pharmacophore. lookchem.compubcompare.ai
Integration with Supramolecular Chemistry and Molecular Recognition
The rigid, well-defined structure of this compound makes it an excellent platform for studying the subtle, noncovalent forces that govern molecular interactions. This has led to its increasing use in the fields of supramolecular chemistry and molecular recognition.
Prominent future research directions are:
Molecular Balances: Synthetic derivatives of this compound are being ingeniously used as "molecular balances." ucl.ac.uk In these systems, restricted bond rotation allows researchers to precisely measure the strength of weak intramolecular noncovalent interactions (like CH···π interactions), which are fundamental to molecular recognition in biological systems and materials science. ucl.ac.uk
Molecularly Imprinted Polymers (MIPs): this compound has been successfully used as a template molecule in the creation of MIPs. ubu.ac.th These polymers are synthesized to have cavities that are specifically shaped to recognize and bind to the template molecule with high selectivity. Such MIPs can be used to develop highly sensitive and selective chemical sensors, for example, for detecting related carcinogenic compounds like N-Nitrosodiphenylamine. ubu.ac.th
Crystal Engineering: Understanding the intermolecular interactions of this compound in its solid state, as determined by X-ray crystallography, is crucial for crystal engineering. researchgate.net This knowledge allows for the rational design of crystalline materials with specific properties by controlling how molecules pack together through interactions like hydrogen bonds. researchgate.net
Q & A
Basic Questions
How can N,N-Diphenylformamide be synthesized and purified for structural analysis?
This compound is typically synthesized via condensation reactions between formic acid derivatives and aromatic amines. For purification, preparative thin-layer chromatography (TLC) using a hexane/ethyl acetate (8:2) solvent system is effective, yielding ~89% purity. Structural confirmation relies on spectroscopic methods:
- 1H NMR (CDCl₃): δ = 8.69 (s, 1H, formyl H), 7.46–7.16 (m, aromatic H) .
- 13C NMR : δ = 161.8 (C=O), 141.7–125.1 (aromatic carbons) .
- Mass spectrometry (EI) : m/z 197 (M⁺) with fragmentation patterns at m/z 169 (loss of CO) and 168 (C₁₂H₁₀N⁺) .
What structural features distinguish this compound from other formamide derivatives?
The crystal structure reveals unique steric and electronic effects due to the two phenyl groups:
- C=O bond length : 1.212(3) Å, indicating limited resonance stabilization compared to simpler formamides.
- C-N bonds : 1.365(2) Å (formyl-N) and ~1.43–1.437 Å (aryl-N), shorter than typical C-N single bonds, suggesting partial conjugation with phenyl rings .
- Dihedral angle : 83.68° between phenyl planes, creating a twisted geometry that hinders π-stacking .
Advanced Research Questions
Why does this compound exhibit low reactivity in visible-light-catalyzed hydrofunctionalization reactions?
In a study using decatungstate/disulfide dual catalysis, this compound failed to react with styrenes (0% yield), unlike N-alkyl or N-aryl formamides. This is attributed to:
- Steric hindrance : Bulky phenyl groups block access to the formyl carbon.
- Electronic effects : Delocalization of the nitrogen lone pair into the phenyl rings reduces electrophilicity of the carbonyl group .
Methodological insight : Computational modeling (e.g., DFT) of transition-state steric maps and Hammett substituent constants can quantify these effects.
How do intermolecular interactions in this compound crystals influence packing behavior?
X-ray diffraction analysis shows:
- C-H···O interactions : Weak hydrogen bonds (distance < sum of van der Waals radii by 0.1 Å) involving meta- and para-hydrogens of the phenyl groups .
- Absence of π-stacking : Shortest aromatic contact is 4.863 Å, far exceeding typical π-π interaction distances (~3.5 Å) .
Implications for crystallization : Solvent selection (e.g., low-polarity solvents) may enhance crystal growth by minimizing competing interactions.
What challenges arise in characterizing this compound derivatives via NMR?
Reaction with oxalyl chloride produces unexpected NMR shifts:
- 1H NMR of formamide chloride derivatives : No δ ~10 ppm signal (typical for methine-iminium protons). Instead, a δ ~7.7 ppm singlet is observed, suggesting electronic redistribution or dimerization .
Resolution strategy : Use variable-temperature NMR and 2D NOESY to probe dynamic equilibria or aggregation states.
How do computational methods explain the shortened C-N bonds in this compound?
Density functional theory (DFT) calculations reveal:
- Partial double-bond character : Due to resonance between the nitrogen lone pair and phenyl rings, not the carbonyl group.
- Natural Bond Orbital (NBO) analysis : Confirms hyperconjugation from N to phenyl σ* orbitals, stabilizing the shortened bonds .
Validation : Compare calculated vs. experimental bond lengths (error < 0.02 Å).
Contradictions and Data Gaps
Discrepancies in reported hydrogen-bonding behavior
While C-H···O contacts are documented , their strength (~2.5 kcal/mol) is insufficient to dominate packing. Contrast with formamides lacking aryl groups, where stronger N-H···O bonds dictate crystal motifs. Recommendation : Re-evaluate using Hirshfeld surface analysis to quantify interaction contributions .
Methodological Best Practices
Handling and storage recommendations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
